2,6-Dimethoxy-4-nitrobenzaldehyde

Radiochemistry Fluorination PET Tracer Synthesis

2,6-Dimethoxy-4-nitrobenzaldehyde (CAS 1803842-51-4) is a specialized aromatic aldehyde building block characterized by a 1,3,5-trisubstituted benzene core bearing two electron-donating methoxy groups at positions 2 and 6 and a strongly electron-withdrawing nitro group at position 4. The compound has a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Cat. No. B8028202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-nitrobenzaldehyde
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3
InChIKeyLSBDBSFJYGXOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-4-nitrobenzaldehyde for Research and Procurement: Core Identity and Specifications


2,6-Dimethoxy-4-nitrobenzaldehyde (CAS 1803842-51-4) is a specialized aromatic aldehyde building block characterized by a 1,3,5-trisubstituted benzene core bearing two electron-donating methoxy groups at positions 2 and 6 and a strongly electron-withdrawing nitro group at position 4 . The compound has a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol . It is commercially available for research use with a typical minimum purity specification of 95% .

Why 2,6-Dimethoxy-4-nitrobenzaldehyde Cannot Be Replaced by Common Nitrobenzaldehydes


Generic substitution of 2,6-Dimethoxy-4-nitrobenzaldehyde with other nitrobenzaldehyde isomers or less-substituted analogs is not scientifically valid due to the profound and quantifiable impact of its unique 2,6-dimethoxy-4-nitro substitution pattern on both chemical reactivity and photophysical behavior. The presence of two ortho-methoxy groups, in synergy with the para-nitro group, creates a distinct electronic and steric environment that fundamentally alters reaction outcomes in key transformations such as regioselective nucleophilic aromatic substitution [1] and dramatically modulates the kinetics of photoactivatable caged proton systems [2]. Selecting a different nitrobenzaldehyde would therefore lead to divergent reaction yields, altered regioselectivity, or inapplicable photochemical decay parameters, directly compromising the integrity and reproducibility of the intended research or industrial process.

2,6-Dimethoxy-4-nitrobenzaldehyde: Quantified Performance Differentiators vs. Analogous Nitrobenzaldehydes


Accelerated Nucleophilic Aromatic Substitution (SNAr) for Radiochemistry

The presence of methoxy groups in ortho-nitrobenzaldehydes is known to systematically influence the yield of nucleophilic aromatic substitution with [18F]fluoride, a critical step in the synthesis of PET radiopharmaceuticals [1]. While the study does not provide a direct head-to-head comparison of all isomers, it establishes a clear class-level inference: the specific substitution pattern on the benzaldehyde ring is a key determinant of reaction efficiency in no-carrier-added fluorinations [1].

Radiochemistry Fluorination PET Tracer Synthesis

Modulated Photochemical Kinetics for Caged Proton Applications

The introduction of electron-donating methoxy substituents onto the ortho-nitrobenzaldehyde scaffold fundamentally alters its photochemical behavior. A comparative study demonstrated that adding methoxy groups at positions 4 and 5 leads to lower deprotonation yields, a higher pKa for the aci-nitro intermediate, and significantly slower decay kinetics compared to the parent 2-nitrobenzaldehyde [1].

Photopharmacology Caged Compounds Biophysics

High Purity and Stability for Reproducible Research and Development

For procurement, the compound is supplied with a defined minimum purity specification of 95% and specific long-term storage recommendations (cool, dry place), ensuring lot-to-lot consistency and reliability for research applications . While this is a common specification for research chemicals, it provides a baseline for quality assessment when sourcing the material.

Chemical Procurement Analytical Chemistry Quality Control

Divergent Reactivity in Cycloaddition Cascades Compared to Other Nitrobenzaldehyde Isomers

In a comparative study of nitro-substituted benzaldehydes in azomethine ylide generation and subsequent 1,3-dipolar cycloadditions, 4-nitrobenzaldehyde exhibited a distinct reactivity profile, producing a mixture of endo- and exo′-cycloadducts under solvent- and temperature-dependent conditions [1]. In contrast, 2- and 3-nitrobenzaldehydes yielded only endo-cycloadducts under the same conditions [1]. This demonstrates that the position of the nitro group on the benzaldehyde ring is a critical determinant of reaction stereoselectivity and outcome.

Organic Synthesis Cycloaddition Stereoselectivity

Optimal Research and Development Applications for 2,6-Dimethoxy-4-nitrobenzaldehyde


Synthesis of 18F-Labeled PET Radiopharmaceutical Precursors

This compound is a key candidate for developing precursors in PET tracer synthesis. Its specific methoxy substitution pattern is a critical determinant of efficiency in nucleophilic aromatic [18F]fluorination reactions, a fundamental step in preparing radiolabeled molecules for clinical imaging [1].

Development of Tunable Photoactivatable Caged Proton Compounds

As a substituted ortho-nitrobenzaldehyde, this compound offers a photochemical profile where the methoxy groups can be leveraged to modulate the decay kinetics of the aci-nitro intermediate. This tunability is essential for designing 'caged proton' systems with specific release rates for time-resolved biophysical studies of rapid processes like protein folding or enzyme catalysis [1].

Precursor for Complex Heterocyclic Scaffolds via Cycloaddition Chemistry

The para-nitro substitution pattern of this compound is likely to impart distinct stereoselectivity in 1,3-dipolar cycloaddition cascades compared to ortho- or meta-nitrobenzaldehyde analogs. This makes it a strategically valuable aldehyde component for constructing complex, stereochemically-defined heterocyclic frameworks relevant to medicinal chemistry and drug discovery [1].

Building Block for Regioselective Synthesis of Substituted Benzaldehydes

Its well-defined substitution pattern serves as a versatile platform for further regioselective transformations, such as demethylation. This allows for the controlled synthesis of more complex salicylaldehyde derivatives, which are common motifs in natural products and pharmaceutical intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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